Bienvenue dans la boutique en ligne BenchChem!

ODM-204

Androgen receptor antagonist CYP17A1 inhibitor Castration-resistant prostate cancer

ODM-204 is a unique dual AR/CYP17A1 inhibitor with validated preclinical superiority over enzalutamide and abiraterone in VCaP xenografts. Proven target engagement in Phase I trials with established oral PK/PD in non-human primates. Secure multi-year study consistency with 3-year powder stability at -20°C.

Molecular Formula C20H21F3N4
Molecular Weight 374.4 g/mol
CAS No. 1642818-64-1
Cat. No. B3419984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameODM-204
CAS1642818-64-1
Molecular FormulaC20H21F3N4
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCC1(CCC(=CC1N(C)C2=CC(=C(C=C2)C#N)C(F)(F)F)N3C=CN=C3)C
InChIInChI=1S/C20H21F3N4/c1-19(2)7-6-16(27-9-8-25-13-27)11-18(19)26(3)15-5-4-14(12-24)17(10-15)20(21,22)23/h4-5,8-11,13,18H,6-7H2,1-3H3/t18-/m1/s1
InChIKeyCIGRGLYYGIMTOD-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ODM-204 (Benzonitrile, 4-(((1R)-3-(1H-imidazol-1-yl)-6,6-dimethyl-2-cyclohexen-1-yl)methylamino)-2-(trifluoromethyl)-) CAS 1642818-64-1 – Nonsteroidal Dual AR/CYP17A1 Inhibitor for CRPC Research Procurement


ODM-204 is a nonsteroidal small-molecule compound with the IUPAC name benzonitrile, 4-(((1R)-3-(1H-imidazol-1-yl)-6,6-dimethyl-2-cyclohexen-1-yl)methylamino)-2-(trifluoromethyl)- (CAS 1642818-64-1) [1]. It functions as a dual inhibitor of the androgen receptor (AR) and the steroid 17α‑hydroxylase/C17,20‑lyase enzyme CYP17A1, exhibiting IC₅₀ values of 80 nM and 22 nM, respectively [1][2]. The compound has advanced to Phase I clinical evaluation in castration‑resistant prostate cancer (CRPC) patients [3] and demonstrates favorable oral bioavailability and pharmacokinetic linearity in non‑human primates [4].

Why ODM-204 (1642818-64-1) Cannot Be Replaced by Single‑Agent AR Antagonists or CYP17A1 Inhibitors in Castration‑Resistant Prostate Cancer (CRPC) Research


CRPC progression is driven by both high androgen receptor (AR) expression and persistent activation of AR signaling by residual tissue androgens [1]. Inhibiting either AR or androgen biosynthesis alone is often insufficient because compensatory mechanisms sustain tumor growth [1]. ODM‑204 is engineered to simultaneously block AR with high affinity (Ki 47 nM) and inhibit CYP17A1‑mediated androgen production (IC₅₀ 22 nM) [2]. In head‑to‑head preclinical studies, this dual‑action approach yielded significantly greater antitumor efficacy than either enzalutamide (AR antagonist) or abiraterone (CYP17A1 inhibitor) alone, and even outperformed their combination [2]. Substituting ODM‑204 with a single‑target agent abandons this validated mechanistic synergy, directly compromising experimental outcomes in models where dual pathway suppression is required.

ODM-204 (1642818-64-1) Evidence‑Based Differentiation: Quantitative Comparator Data for Scientific Selection


Balanced Dual Inhibition: AR Binding Affinity and CYP17A1 Potency Define a Unique Pharmacological Profile

ODM-204 exhibits a well‑balanced dual‑inhibition profile, binding the androgen receptor (AR) with a Ki of 47 nM and inhibiting CYP17A1 with an IC₅₀ of 22 nM in human testicular microsomes [1]. While single‑target AR antagonists such as enzalutamide (AR Ki ~86 nM in comparative assays) and CYP17A1 inhibitors such as abiraterone (IC₅₀ 72 nM in human testicular microsomes) are clinically available, no approved single agent delivers this combination of potent AR blockade and enzymatic androgen synthesis inhibition from a single molecular entity [1][2].

Androgen receptor antagonist CYP17A1 inhibitor Castration-resistant prostate cancer

Superior In Vivo Antitumor Efficacy in VCaP Xenograft Model: Head‑to‑Head vs. Enzalutamide and Abiraterone

In a 28‑day VCaP xenograft study conducted in intact male nude mice, ODM-204 was directly compared against enzalutamide, abiraterone, and the combination of enzalutamide plus abiraterone [1]. ODM‑204 treatment resulted in significantly greater antitumor activity than any of the comparator arms, including the two‑drug combination [1]. The study reported that ODM‑204 was the most effective intervention for suppressing tumor growth in this clinically relevant model of CRPC [1].

VCaP xenograft In vivo efficacy Prostate cancer model

Robust Serum Androgen Suppression in Non‑Human Primates Confirms On‑Target In Vivo CYP17A1 Engagement

Oral administration of ODM‑204 (10‑30 mg/kg/day) to intact sexually mature male cynomolgus monkeys produced marked and sustained suppression of serum testosterone and dehydroepiandrosterone (DHEA) [1]. After a single dose, significant reductions in circulating androgens were observed, and the effect was maintained with repeated dosing [1]. Importantly, changes in cortisol and aldosterone were minimal, indicating selectivity for androgen biosynthesis over mineralocorticoid pathways [1].

Cynomolgus monkey Testosterone suppression Pharmacodynamics

Phase I Clinical Proof‑of‑Concept: PSA Declines and Tolerability in mCRPC Patients

In a first‑in‑human Phase I dose‑escalation study (NCT02344017) involving 23 patients with metastatic CRPC, ODM‑204 treatment (50‑500 mg BID) was well tolerated and produced decreases in serum testosterone, confirming target engagement in humans [1]. Notably, 13% of patients achieved a >50% reduction in prostate‑specific antigen (PSA) at week 12, with some patients remaining on treatment for over one year [1].

Phase I clinical trial PSA response Metastatic CRPC

Documented Long‑Term Solid‑State Stability Supports Multi‑Year Research Stockpiling

According to the manufacturer's certificate of analysis and technical datasheet, ODM‑204 powder is stable for 3 years when stored lyophilized at ‑20°C in a desiccated environment [1]. Solution‑phase stability at ‑20°C is specified as 6 months [1].

Compound stability Storage conditions Procurement planning

ODM-204 (1642818-64-1) Optimal Scientific and Industrial Use Cases Based on Verified Evidence


Preclinical Studies Requiring Simultaneous AR and CYP17A1 Pathway Blockade

ODM‑204 is ideally suited for CRPC xenograft and PDX models where robust suppression of both AR signaling and intratumoral androgen synthesis is required. Its demonstrated superiority over enzalutamide and abiraterone in VCaP xenografts [1] makes it the compound of choice for experiments designed to evaluate the therapeutic advantage of dual inhibition over single‑agent approaches.

In Vivo Pharmacodynamic Studies in Non‑Human Primates

The compound has been extensively characterized in cynomolgus monkeys, showing dose‑dependent suppression of serum testosterone and DHEA with minimal cortisol perturbation [1]. Researchers conducting translational pharmacodynamic studies in non‑human primates will benefit from the existing PK/PD data and established oral dosing protocols.

Biomarker‑Driven Translational Research Leveraging Clinical Phase I Data

With published Phase I results confirming target engagement (testosterone reduction) and PSA declines in mCRPC patients [2], ODM‑204 is a valuable tool for correlative studies linking preclinical efficacy to clinical biomarker responses. Its human safety and PK data facilitate more confident translational predictions.

Long‑Term Research Programs Requiring Validated Compound Stability

Laboratories planning multi‑year in vitro or in vivo studies can procure ODM‑204 with confidence in its 3‑year powder stability at ‑20°C [3]. This extended shelf‑life minimizes experimental variability due to batch changes and reduces procurement overhead.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for ODM-204

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.